molecular formula C20H23N5O2 B2524180 (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1904302-63-1

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Katalognummer: B2524180
CAS-Nummer: 1904302-63-1
Molekulargewicht: 365.437
InChI-Schlüssel: PFWGWBFCODBEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group. The methanone bridge links this structure to a 1,3,5-trimethylpyrazole moiety. This architecture combines pharmacophores known for diverse bioactivities:

  • 1,2,4-Oxadiazoles are recognized for their metabolic stability and role in drug design, particularly in kinase inhibitors and anti-inflammatory agents .
  • Pyrazoles are prevalent in pharmaceuticals due to their hydrogen-bonding capacity and modulation of pharmacokinetic properties .

Eigenschaften

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWGWBFCODBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid structure that combines elements of oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N6O2\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}_2

Key Features:

  • Oxadiazole Ring: Known for its role in drug design due to its ability to interact with various biological targets.
  • Pyrazole Moiety: Often associated with anti-inflammatory and anticancer activities.

Anticancer Activity

The oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the mechanism of action involving the inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC) , which are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10.5HDAC Inhibition
Compound BHeLa (Cervical)15.2Thymidylate Synthase Inhibition
Target CompoundA549 (Lung)8.7Dual Inhibition of HDAC and Thymidylate Synthase

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. The presence of both oxadiazole and pyrazole rings enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli . The target compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

The biological activity of (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound targets critical enzymes involved in DNA synthesis and repair.
  • Receptor Modulation: It may modulate receptor activity linked to cell signaling pathways important in cancer progression.
  • Oxidative Stress Induction: Increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Groups

The compound’s uniqueness lies in its fusion of oxadiazole and pyrazole motifs. Below is a comparative analysis with hypothetical analogs based on functional group relevance:

Compound Core Structure Key Modifications Reported Bioactivity
Target Compound Pyrrolidine-oxadiazole-pyrazole 3-Methyl oxadiazole, trimethylpyrazole Theoretical kinase inhibition
5-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives 1,2,4-Oxadiazole Aryl substitutions Anti-inflammatory
1,5-Dimethylpyrazole-carboxamide Pyrazole Carboxamide linkage Insecticidal activity
Erastin (Ferroptosis inducer) Quinazolinone Sulfonamide group OSCC-selective ferroptosis

Key Observations:

  • Pyrazole Modifications : The trimethyl groups on the pyrazole could reduce metabolic degradation relative to simpler pyrazoles, extending half-life .

Pharmacological Potential

  • Cancer Therapeutics: Compounds like erastin, which induce ferroptosis in oral squamous cell carcinoma (OSCC), share targetable electrophilic features with oxadiazoles. The target compound’s oxadiazole moiety might similarly interact with redox pathways .
  • Agrochemical Applications: Pyrazole-containing insecticides (e.g., fipronil analogs) rely on substituent patterns for potency. The trimethylpyrazole group here may reduce non-target toxicity compared to halogenated variants .

Research Findings and Data Gaps

Bioactivity Hypotheses

  • Ferroptosis Induction : Analogous to erastin, the oxadiazole group could act as a electrophilic warhead, disrupting glutathione peroxidase 4 (GPX4) in OSCC cells .
  • Insecticidal Activity : The pyrazole moiety might inhibit acetylcholinesterase in pests, similar to C. gigantea extracts .

Limitations in Current Evidence

The provided evidence lacks direct data on this compound’s physicochemical properties (e.g., solubility, logP) or in vitro/in vivo efficacy. Future studies should prioritize:

  • Kinase Inhibition Assays : To validate theoretical targets.
  • Therapeutic Index Evaluation: Comparing cytotoxicity in OSCC vs. normal cells, leveraging platforms like 3D vascularized hydrogels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.